molecular formula C24H17BrN2O3 B2538632 [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate CAS No. 956441-54-6

[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate

Cat. No.: B2538632
CAS No.: 956441-54-6
M. Wt: 461.315
InChI Key: VIUPVWOFQGOTDE-UHFFFAOYSA-N
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Description

[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate is a complex organic compound that features a pyrazole ring substituted with a 4-methylphenyl group and a 3-bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 4-methylacetophenone can react with hydrazine hydrate under reflux conditions to form 1-(4-methylphenyl)pyrazole.

  • Introduction of the Carbonyl Group: : The carbonyl group can be introduced by acylation of the pyrazole ring. This can be achieved using an acid chloride, such as benzoyl chloride, in the presence of a base like pyridine.

  • Esterification: : The final step involves the esterification of the carbonylated pyrazole with 3-bromobenzoic acid. This can be done using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 4-methylbenzoic acid derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound may exhibit biological activity due to the presence of the pyrazole ring, which is known for its pharmacological properties. It could be explored for potential anti-inflammatory, analgesic, or anticancer activities.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 4-bromobenzoate: Similar structure but with the bromine atom at the 4-position.

    [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-chlorobenzoate: Chlorine atom instead of bromine.

    [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-fluorobenzoate: Fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the 3-position of the benzoate ring in [2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate may confer unique reactivity and biological activity compared to its analogs. The specific positioning of substituents can significantly influence the compound’s chemical behavior and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[2-[1-(4-methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN2O3/c1-16-9-11-20(12-10-16)27-15-18(14-26-27)23(28)21-7-2-3-8-22(21)30-24(29)17-5-4-6-19(25)13-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUPVWOFQGOTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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